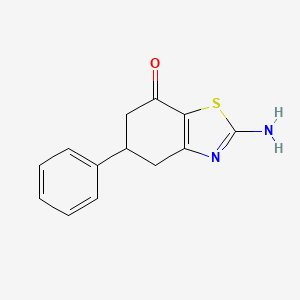

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a heterocyclic compound that contains both benzene and thiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of 2-aminothiophenol with a phenyl-substituted ketone under acidic or basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions could reduce the thiazole ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride might be used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles could be employed under various conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.

科学研究应用

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of 2-amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one against various cancer cell lines. For instance, the compound has shown promising results in inhibiting the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antidiabetic Properties

Research has also indicated that derivatives of benzothiazole compounds exhibit antidiabetic effects. The structure of this compound can be modified to enhance its efficacy against diabetes by targeting specific metabolic pathways involved in glucose regulation .

Synthesis Techniques

The synthesis of this compound typically involves condensation reactions between appropriate thiophenol derivatives and aldehydes. Recent advancements have introduced greener methodologies that utilize environmentally friendly solvents and catalysts to improve yield and reduce reaction time .

Photonic Materials

The unique electronic properties of benzothiazole derivatives render them suitable for applications in photonic devices. Research indicates that incorporating this compound into polymer matrices can enhance the optical properties necessary for light-emitting diodes (LEDs) and solar cells .

Sensors

The compound's ability to undergo fluorescence changes upon interaction with metal ions has been explored for sensor applications. Its sensitivity to changes in environmental conditions makes it a potential candidate for developing sensors for detecting heavy metals or other pollutants .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluate cytotoxic effects on cancer cell lines | Significant inhibition of SISO and RT-112 cell lines with IC50 values comparable to cisplatin |

| Antidiabetic Evaluation | Assess antidiabetic potential | Derivatives showed promising activity in glucose regulation assays |

| Photonic Applications | Investigate optical properties | Enhanced fluorescence properties when incorporated into polymer matrices |

作用机制

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

相似化合物的比较

Similar Compounds

2-Amino-5-phenylthiazole: Lacks the dihydro and benzene ring components.

2-Amino-5-phenylbenzothiazole: Similar structure but without the dihydro component.

2-Amino-5-phenyl-1,3-thiazole: Similar thiazole ring but different substitution pattern.

Uniqueness

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.

生物活性

2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one is a compound belonging to the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2OS, with a molecular weight of 244.31 g/mol. The compound features a benzothiazole ring system that is known for its pharmacological significance.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound showed significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.98 μg/mL against MRSA .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 2-Amino-5-phenyl... | 0.98 | MRSA |

| Other derivatives | 7.80 | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, including A549 lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Study:

In a comparative study, the compound exhibited a preferential suppression of rapidly dividing cancer cells over non-cancerous fibroblasts, indicating its selective cytotoxicity towards tumor cells .

Neuroprotective Effects

Recent investigations into the neuroprotective properties of benzothiazole derivatives have shown promise in treating neurodegenerative diseases. The compound has been associated with antioxidative effects that may protect neuronal cells from oxidative stress-induced damage. For example, studies involving animal models have indicated that these compounds can mitigate neuroinflammation and promote neuronal survival .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It might modulate neurotransmitter receptors or signaling pathways linked to neuroprotection.

- Oxidative Stress Reduction : By acting as an antioxidant, it reduces reactive oxygen species (ROS) levels in cells.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Amino-5-phenyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors under basic or acidic conditions. For example, analogous benzothiazole derivatives are synthesized via hydrolysis of intermediates in NaOH solution (10 wt%) followed by pH adjustment to 5–6 with acetic acid to precipitate the product . Optimization may include varying reaction temperature (e.g., room temperature vs. reflux), solvent polarity, and catalyst selection. Monitoring reaction progress via TLC or HPLC (as in regulated pharmaceutical analyses ) ensures intermediate purity.

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- HPLC : For purity assessment, using a C18 column with UV detection at 254 nm (common for aromatic systems) .

- FTIR : To confirm functional groups (e.g., amine NH stretches at ~3300 cm⁻¹, carbonyl C=O at ~1700 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to verify substituent positions and ring saturation (e.g., dihydrobenzothiazole protons resonate at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ ion) .

Q. How should researchers handle storage and stability testing for this compound?

- Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can assess degradation pathways. Monitor via HPLC for purity loss or new peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives like this compound?

- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent positions) or assay conditions. For example, antimicrobial activity in analogs depends on halogen substitution (e.g., 6-fluoro-7-chloro derivatives in ). To reconcile

- Perform comparative SAR studies using a standardized assay (e.g., MIC determination against S. aureus).

- Validate purity and stereochemistry (via chiral HPLC or X-ray crystallography) to rule out batch-specific impurities .

- Use computational modeling (e.g., molecular docking) to predict binding affinity variations .

Q. What experimental strategies are effective for studying the reaction mechanism of benzothiazole ring formation in this compound?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled amines to track cyclization steps via NMR or MS.

- Kinetic Studies : Monitor intermediate formation rates under varying pH and temperature to identify rate-determining steps .

- DFT Calculations : Model transition states to predict energetically favorable pathways (e.g., 6-endo vs. 5-exo cyclization) .

Q. How can researchers design experiments to elucidate the role of the phenyl substituent in modulating physicochemical properties?

- Methodological Answer :

- Comparative LogP Studies : Measure partition coefficients of analogs with/without the phenyl group to assess hydrophobicity changes.

- Thermal Analysis : Use DSC/TGA to evaluate melting points and thermal stability, correlating with π-π stacking interactions .

- Solubility Screening : Test solubility in DMSO, water, and ethanol to guide formulation strategies for biological assays .

Q. Key Considerations for Experimental Design

属性

IUPAC Name |

2-amino-5-phenyl-5,6-dihydro-4H-1,3-benzothiazol-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c14-13-15-10-6-9(7-11(16)12(10)17-13)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSUKZMYFXBXMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1N=C(S2)N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。